4-Bromo-2-phenyl-1H-benzo[d]imidazole: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications
4-Bromo-2-phenyl-1H-benzo[d]imidazole: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications
Executive Summary & Strategic Importance
In the landscape of modern medicinal chemistry and advanced materials science, the benzimidazole core is universally recognized as a "privileged scaffold." Specifically, 4-Bromo-2-phenyl-1H-benzo[d]imidazole (CAS: 1770-31-6) represents a highly strategic building block[1][2].
As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic node for late-stage functionalization. The architecture of this molecule is bipartite in its utility:
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The 2-Phenyl Ring: Provides essential lipophilicity and π−π stacking capabilities, crucial for anchoring the molecule within hydrophobic protein pockets (such as those found in PRMT5 enzymes)[3].
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The 4-Bromo Substituent: Acts as a highly reactive orthogonal handle. It is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly elaborate the scaffold without disrupting the established benzimidazole pharmacophore.
This whitepaper details the physicochemical properties, mechanistically driven synthesis protocols, and downstream applications of this critical intermediate.
Physicochemical Profiling
Accurate characterization and handling of 4-Bromo-2-phenyl-1H-benzo[d]imidazole require a precise understanding of its physical properties. The table below synthesizes the core quantitative data necessary for experimental design and formulation[2][4].
| Parameter | Specification / Value |
| IUPAC Name | 4-Bromo-2-phenyl-1H-benzo[d]imidazole |
| CAS Number | 1770-31-6 |
| Molecular Formula | C₁₃H₉BrN₂ |
| Molecular Weight | 273.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Typical Purity | ≥ 99% (HPLC) |
| SMILES | Brc1cccc2nc(nc12)c3ccccc3 |
| Storage Conditions | Sealed, preserved in a dry environment at room temperature |
| Solubility | Soluble in DMSO, DMF, and hot Ethanol; poorly soluble in Water |
Mechanistic Pathways & Synthetic Logic
The synthesis of 1,2-disubstituted and halogenated benzimidazoles has evolved from harsh classical condensations to highly refined, atom-economical methodologies.
Classical Condensation vs. Electrochemical Amination
Traditionally, the synthesis involves the condensation of 3-bromobenzene-1,2-diamine with benzoic acid (or benzaldehyde) under strongly acidic, dehydrating conditions[3]. However, recent breakthroughs in green chemistry have introduced electrochemical intramolecular C(sp³)–H amination [5]. This anodic oxidation strategy eliminates the need for stoichiometric transition-metal oxidants, utilizing electron transfer to drive the cyclization of functionalized benzenediamine derivatives.
Fig 1: Electrochemical oxidative dehydrogenation C-N bond formation mechanism.
Validated Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocol details the classical oxidative condensation route to synthesize 4-Bromo-2-phenyl-1H-benzo[d]imidazole. Every step is designed as a self-validating system where the physical phenomena directly confirm the chemical progression.
Protocol: Oxidative Condensation via Benzaldehyde
Step 1: Imine Formation (Schiff Base Generation)
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Action: Dissolve 1.0 equivalent of 3-bromobenzene-1,2-diamine and 1.05 equivalents of benzaldehyde in absolute ethanol. Stir at 60 °C for 2 hours.
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Causality: Ethanol provides a polar protic environment that stabilizes the transition state during the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon. The slight excess of benzaldehyde drives the equilibrium toward the Schiff base intermediate.
Step 2: Oxidative Cyclization
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Action: Introduce a catalytic amount of an oxidant (e.g., sodium metabisulfite, Na2S2O5 , or bubbling atmospheric O2 ) and elevate the temperature to reflux (80 °C) for 4 hours.
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Causality: The initial ring closure yields a non-aromatic benzimidazoline. The oxidant is strictly required to abstract two protons and two electrons, driving the system into the deep thermodynamic well of the fully conjugated, aromatic benzimidazole system. A color change (typically from yellow to a darker hue) validates the oxidation state shift.
Step 3: Biphasic Workup & Extraction
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Action: Concentrate the mixture in vacuo to remove ethanol. Re-dissolve the crude residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3 .
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Causality: NaHCO3 neutralizes any acidic byproducts, ensuring the benzimidazole is in its neutral free-base form. The neutral compound preferentially partitions into the lipophilic EtOAc layer, leaving polar impurities in the aqueous phase[3].
Step 4: Chromatographic Isolation
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Action: Purify via flash column chromatography on silica gel using a Petroleum Ether/EtOAc gradient (typically starting at 10:1 and moving to 3:1).
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Causality: The bromine atom slightly reduces the basicity and polarity of the imidazole ring compared to unsubstituted variants, allowing it to elute cleanly ahead of highly polar degradation products.
Fig 2: Step-by-step classical synthetic workflow for 4-Bromo-2-phenyl-1H-benzo[d]imidazole.
Applications in Advanced Therapeutics & Materials
A. Oncology & Epigenetic Modulators (PRMT5 Inhibitors)
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic target in oncology. Benzimidazole derivatives, particularly those functionalized at the 4-position, are utilized to synthesize potent PRMT5 inhibitors[3]. The 4-bromo handle allows medicinal chemists to append bulky, basic amines or complex heterocycles via Buchwald-Hartwig amination, which project into the SAM-binding pocket of the enzyme, while the 2-phenyl group anchors the core via hydrophobic interactions.
B. Therapeutic and Cosmetic Peptide Conjugation
In the realm of biologics, 4-Bromo-2-phenyl-1H-benzo[d]imidazole is increasingly utilized in solid-phase peptide synthesis (SPPS) and peptide modification[1]. It acts as a rigid, lipophilic capping group that can enhance the cell-penetrating properties of "beauty peptides" (used for anti-aging and tissue repair) and therapeutic polypeptides. The compound's stability prevents premature degradation of the peptide sequence in biological matrices.
References
- lookchem.com - 4-bromo-2-phenyl-1H-benzo[d]imidazole CAS NO.
- sigmaaldrich.com - 4-Bromo-2-phenyl-1H-benzo[d]imidazole Chemical Properties.
- acs.org - Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)
- bldpharm.com - 2622-74-4 | 2-(4-Bromophenyl)
- google.com (Patents) - CA2894126A1 - Prmt5 inhibitors and uses thereof.
Sources
- 1. 4-bromo-2-phenyl-1H-benzo[d]imidazole, CasNo.1770-31-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CA2894126A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. 2622-74-4|2-(4-Bromophenyl)-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
